REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[N:7]1[C:15]2[C:10](=[CH:11][C:12]([N+:16]([O-])=O)=[CH:13][CH:14]=2)[CH2:9][CH2:8]1>O1CCCC1.[Pd]>[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[N:7]1[C:15]2[C:10](=[CH:11][C:12]([NH2:16])=[CH:13][CH:14]=2)[CH2:9][CH2:8]1
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Name
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1-(1-methyl-1H-imidazol-2-yl)-5-nitro-2,3-dihydro-1H-indole
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Quantity
|
170 mg
|
Type
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reactant
|
Smiles
|
CN1C(=NC=C1)N1CCC2=CC(=CC=C12)[N+](=O)[O-]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mg
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then the catalyst is filtered off
|
Type
|
EXTRACTION
|
Details
|
The crude product is extracted from diethyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(=NC=C1)N1CCC2=CC(=CC=C12)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |